3-Chloro-6-(methylthio)pyridazine
Overview
Description
3-Chloro-6-(methylthio)pyridazine is a chemical compound with the linear formula C5H5ClN2S . It is part of a class of compounds known as pyridazines, which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound can involve nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, resulting in substituted aryl- and heteroaryl pyridazines . Other methods for the synthesis of pyridazines include aza-Diels-Alder reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 160.626 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides . This results in the formation of substituted aryl- and heteroaryl pyridazines .Scientific Research Applications
Synthesis and Structural Analysis
- Pyridazine derivatives, including 3-Chloro-6-(methylthio)pyridazine, have been a subject of interest due to their biological properties like anti-tumor and anti-inflammatory activity. Studies involve synthesizing and characterizing these compounds, analyzing their crystal structures, and performing density functional theory (DFT) calculations to understand their properties (Sallam et al., 2021).
Anticonvulsive Properties
- Certain pyridazine derivatives, including those substituted at the 3- and 6-positions, have shown promising anticonvulsive properties. This highlights their potential in developing new pharmacological treatments (Druey et al., 1954).
Central Nervous System Activity
- Studies on imidazo[1,2-b]pyridazines, a class including this compound derivatives, have shown activities related to the central nervous system. These compounds' interactions with rat brain membranes have been explored to understand their potential therapeutic applications (Barlin et al., 1994).
Antimicrobial Agents
- Investigations into antimicrobial agents have led to the synthesis of various pyridazine derivatives, including those with 3-amino-6-alkoxy and 6-(methylthio) substitutions. These compounds have shown effective in vitro effects on pathogenic bacteria, contributing to the field of antimicrobial drug development (Horie, 1963).
Surface Protection in Corrosion Inhibition
- Pyridazine derivatives, including this compound, have been tested for their potential in protecting surfaces and inhibiting corrosion, particularly in mild steel. This application is significant in industrial chemistry, where corrosion prevention is crucial (Olasunkanmi et al., 2018).
Antiviral Activities
- Certain derivatives of this compound have been synthesized and tested for their antiviral activities. Some of these compounds have shown potent inhibitory effects on viruses like human cytomegalovirus and varicella-zoster virus, indicating their potential use in antiviral drug development (Galtier et al., 2003).
Agricultural Applications
- Pyridazine derivatives have been used in agriculture as molluscicidal, anti-feedant, insecticidal, and herbicidal agents. Their synthesis and characterization for these applications indicate their versatility and importance in agricultural chemistry (Sallam et al., 2022).
Antioxidant Activity
- The antioxidant activity of pyridazine nuclei compounds, including this compound derivatives, has been studied. This research contributes to understanding their role in combating oxidative stress-related disorders (Sallam et al., 2021).
Safety and Hazards
3-Chloro-6-(methylthio)pyridazine is classified as having acute toxicity when ingested, can cause skin irritation and serious eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Future Directions
The future directions for 3-Chloro-6-(methylthio)pyridazine could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods. For instance, a recent study described a regioselective tri- and tetra-functionalization of the pyridazine scaffold using 3-alkylthio-6-chloropyridazine . This suggests that this compound could be used as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of more complex molecules , which suggests that its targets could vary depending on the final structure of the synthesized compound.
Mode of Action
The mode of action of 3-Chloro-6-(methylthio)pyridazine is primarily through its ability to undergo selective metalations with TMPMgCl·LiCl and catalyst-tuned cross-coupling reactions with arylzinc halides . This allows for the regioselective tri- and tetra-functionalization of the pyridazine scaffold .
Biochemical Pathways
The compound’s ability to undergo selective metalations and cross-coupling reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the nature of the final synthesized compound .
Pharmacokinetics
As a building block for more complex molecules, its pharmacokinetic properties would likely depend on the characteristics of the final synthesized compound .
Result of Action
Given its role as a building block in chemical synthesis , the effects of its action would likely depend on the nature of the final synthesized compound and its interaction with its specific targets.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its reactivity and the outcomes of its use in chemical synthesis .
Properties
IUPAC Name |
3-chloro-6-methylsulfanylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZDNMWZZXLBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291246 | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-61-1 | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.